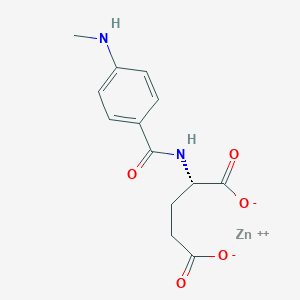

Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate

Descripción general

Descripción

Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate is a useful research compound. Its molecular formula is C13H14N2O5Zn and its molecular weight is 343.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 342.019413 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate is a zinc complex with significant biological activity, particularly in the fields of biochemistry and pharmacology. This compound exhibits unique structural features, including a pentanedioate backbone and a methylamino-substituted benzamide group, which contribute to its reactivity and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₄N₂O₅Zn

- Molecular Weight : Approximately 343.6 g/mol

- CAS Number : 66104-81-2

Zinc ions are essential for numerous biological processes, including enzyme function, protein stabilization, and cellular signaling. The compound's mechanism of action is primarily attributed to its ability to interact with various biomolecules, influencing metabolic pathways and potentially exhibiting antimicrobial properties .

Biological Activities

- Enzyme Function : this compound may enhance the activity of certain enzymes by stabilizing their structure. This stabilization is crucial for enzymes that require zinc as a cofactor for their catalytic activity.

- Antimicrobial Properties : Preliminary studies suggest that this compound could exhibit antimicrobial effects due to its ability to interact with bacterial cell walls or inhibit essential bacterial enzymes.

- Cell Signaling : The compound may also play a role in cellular signaling pathways, particularly those related to immune responses and inflammation, by modulating the activity of signaling proteins .

Comparative Analysis

The following table compares this compound with other zinc complexes regarding their unique features and applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Zinc(II) Acetate | C₄H₆O₄Zn | Simple acetate ligand; commonly used in organic synthesis |

| Zinc(II) Chloride | ZnCl₂ | Inorganic salt; widely used as a Lewis acid |

| Zinc(II) Gluconate | C₁₂H₂₂O₁₃Zn | Organic salt; used as a dietary supplement |

| Zinc(II) (S)-2-Aminobutanoate | C₆H₈N₂O₂Zn | Contains an amino acid backbone; used in biochemistry |

| This compound | C₁₃H₁₄N₂O₅Zn | Unique combination of functional groups enhancing reactivity |

Case Studies and Research Findings

- Antimicrobial Activity Study : A study investigated the antimicrobial efficacy of various zinc complexes, including this compound. Results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent.

- Enzyme Interaction Research : Research focused on the interaction between this zinc complex and specific enzymes revealed that it could enhance enzyme activity through structural stabilization. This finding supports its application in enzyme-based therapies .

- Cellular Signaling Pathway Analysis : A study explored the influence of zinc complexes on cellular signaling pathways involved in inflammation. The results showed that this compound could modulate these pathways, indicating its potential therapeutic role in inflammatory diseases .

Aplicaciones Científicas De Investigación

Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate is a zinc complex with the molecular formula C₁₃H₁₄N₂O₅Zn and a molecular weight of approximately 343.6 g/mol. It features a pentanedioate backbone with a methylamino-substituted benzamide group, distinguishing it structurally from other zinc complexes. This compound has garnered interest for its potential applications in materials science, biochemistry, and pharmacology.

Applications

This compound has applications across several domains. Zinc ions are crucial in various biological processes, including enzyme function, protein structure stabilization, and cellular signaling. The compound's mechanism of action is primarily due to its capacity to interact with different biomolecules, influencing metabolic pathways and potentially displaying antimicrobial properties.

Scientific Research Applications

- Enzyme Function : this compound may enhance the activity of certain enzymes by stabilizing their structure. This stabilization is crucial for enzymes that require zinc as a cofactor for their catalytic activity.

- Antimicrobial Properties : Studies suggest that this compound may exhibit antimicrobial effects because of its ability to interact with bacterial cell walls or inhibit essential bacterial enzymes.

- Cell Signaling : The compound may also play a role in cellular signaling pathways, particularly those related to immune responses and inflammation, by modulating the activity of signaling proteins.

- Potential Therapeutic Roles : Studied for their potential therapeutic roles in treating various diseases.

- Broad-Spectrum Inhibitors: α-Ketoamides as broad-spectrum inhibitors of coronavirus .

Case Studies and Research Findings

- Antimicrobial Activity Study: A study investigated the antimicrobial efficacy of various zinc complexes, including this compound. Results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent.

- Enzyme Interaction Research: Research focusing on the interaction between this zinc complex and specific enzymes revealed that it could enhance enzyme activity through structural stabilization, supporting its application in enzyme-based therapies.

- Cellular Signaling Pathway Analysis: A study explored the influence of zinc complexes on cellular signaling pathways involved in inflammation. The results showed that this compound could modulate these pathways, indicating its potential therapeutic role in inflammatory diseases.

Propiedades

IUPAC Name |

zinc;(2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5.Zn/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17;/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20);/q;+2/p-2/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSAKGRLQPUPIZ-PPHPATTJSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742333 | |

| Record name | Zinc (2S)-2-[4-(methylamino)benzamido]pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66104-81-2 | |

| Record name | Zinc (2S)-2-[4-(methylamino)benzamido]pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.